Veegum

Vue d'ensemble

Description

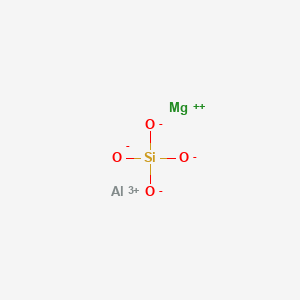

Veegum is a highly purified smectite clay, specifically Magnesium Aluminum Silicate . It is used in a variety of applications including cosmetics, personal care products, pharmaceuticals, and agri-science . Veegum acts as a suspension stabilizer, emulsion optimizer, and rheology modifier . It also reduces the slippery or sticky feel of gums and polymers, providing a silky, tack-free feel in topical preparations .

Synthesis Analysis

Veegum is not synthesized but is a naturally occurring smectite clay that is refined and purified for use . It is often used in combination with other thickeners such as VANZAN® xanthan gum and CMC . These combinations provide greater thickening, stabilizing, and suspending properties than those developed by the individual components of the mixture .

Chemical Reactions Analysis

Veegum does not undergo any specific chemical reactions. Instead, it functions as a suspension stabilizer, emulsion optimizer, and rheology modifier . It is synergistic with common thickeners such as VANZAN® xanthan gum and CMC .

Physical And Chemical Properties Analysis

Veegum is a solid substance that is used primarily for its thickening and texture-modifying abilities . It provides excellent emulsion and suspension stabilization at low use levels . The typical use levels for Veegum are between 0.5% and 3% .

Applications De Recherche Scientifique

Veegum's Economic and Commercial Importance

- Veegum, also known as hectorte, is a rare mineral found in California and Xinjiang, China. Its unique properties have made it an essential component in various commercial products, occupying a significant market position with substantial economic returns (Zhao Xing-se, 2000).

Veegum in Slow-Release Tablet Formulation

- Veegum has been utilized in developing slow-release tablet formulations. An experimental design involving statistical methods and computer science was employed to optimize tablet formulation containing Veegum, demonstrating its efficacy in controlling drug release characteristics (M. R. Harris, J. Schwartz, J. McGinity, 1985).

Role in Drug Release Control

- A study investigating magnesium aluminium silicate (MAS) (Veegum®) showed its suitability in controlling the release of theophylline from tablet matrices. The study highlights Veegum's role in influencing drug release patterns, especially in the absence of drug interaction with MAS (A. Adebisi, B. Conway, K. Asare-Addo, 2015).

Decontamination Properties

- Veegum has been shown to be successfully decontaminated at 25 KGy using gamma radiation, without compromising its physicochemical characteristics. This highlights Veegum's stability and potential for sterilization in various applications (S. Shidhaye, A. Damle, 1995).

Taste Masking in Drug Formulations

- Veegum has been employed in taste masking of bitter drugs. A study demonstrated the successful intercalation of drugs into Veegum, resulting in controlled drug release at specific pH levels, thus effectively masking bitterness (Vandana Kharb, V. Saharan, Vivek Kharb, Hemant R. Jadhav, S. Purohit, 2016).

Veegum's Role in Rheology

- A study on Veegum HV and Veegum F suspensions indicated their pseudoplastic nature and provided insights into their viscosity characteristics over time and at different temperatures. This research is crucial for understanding Veegum's behavior in various formulations and environments (J. Wood, G. Catacalos, S. Lieberman, 1963).

Flocculation and Deflocculation Properties

- Veegum's interactions with polyoxyethylene hydrogenated castor oil were studied, revealing its flocculation and deflocculation mechanisms in an aqueous medium. The findings provide insights into its application in pharmaceutical formulations and other industries where such properties are crucial (Y. Ohno, Yasuko Sumimoto, M. Ohshima, M. Yamada, T. Shimamoto, 1974).

Drug Release from Veegum-Polyethylene Nanocomposite Matrices

- Research on veegum-polyethylene (PEO) matrices explored their use in drug delivery systems. The study focused on evaluating the effect of various factors, including ionic strength, on these matrices, providing valuable information for developing advanced drug delivery systems (K. Asare-Addo, A. Totea, A. Nokhodchi, 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

aluminum;magnesium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Mg.O4Si/c;;1-5(2,3)4/q+3;+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGSQTMJHBYJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlMgO4Si+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Magnesium Aluminum Silicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Magnesium aluminum silicate reacts with acid in the stomach to increase the pH. | |

| Record name | Magnesium Aluminum Silicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

12511-31-8, 1327-43-1 | |

| Record name | Magnesium aluminum silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012511318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium Aluminum Silicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminium magnesium silicate(2:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)

![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)